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molecular formula C25H28ClN5O5 B8686321 EINECS 254-859-3 CAS No. 40254-73-7

EINECS 254-859-3

Cat. No. B8686321
M. Wt: 514.0 g/mol
InChI Key: PZUVSJJEOLUMIN-UHFFFAOYSA-N
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Patent
US04245093

Procedure details

The wet product of step (b) containing 12.8 kg of diacetyl compound was added to 25.6 liters of methanol and 12.8 liters of 10% hydrochloric acid. The mixture was boiled for one hour at reflux, treated with some activated carbon and kieselguhr, filtered and allowed to cool. On the next day it was centrifuged, washed with water and dried.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diacetyl
Quantity
12.8 kg
Type
reactant
Reaction Step One
Quantity
12.8 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([O:5][C:6]1[CH:7]=[C:8]([C:16](=[O:42])[CH2:17][N:18]([CH2:35][C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH2:19][CH2:20][CH2:21][N:22]2[C:31]3[C:30](=[O:32])[N:28]([CH3:29])[C:27](=[O:33])[N:26]([CH3:34])[C:25]=3[N:24]=[CH:23]2)[CH:9]=[C:10]([O:12]C(=O)C)[CH:11]=1)(=O)C.Cl>CO>[ClH:1].[OH:5][C:6]1[CH:7]=[C:8]([C:16](=[O:42])[CH2:17][N:18]([CH2:35][C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)[CH2:19][CH2:20][CH2:21][N:22]2[C:31]3[C:30](=[O:32])[N:28]([CH3:29])[C:27](=[O:33])[N:26]([CH3:34])[C:25]=3[N:24]=[CH:23]2)[CH:9]=[C:10]([OH:12])[CH:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=O)OC=1C=C(C=C(C1)OC(C)=O)C(CN(CCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C)CC1=CC=CC=C1)=O
Name
diacetyl
Quantity
12.8 kg
Type
reactant
Smiles
Step Two
Name
Quantity
12.8 L
Type
reactant
Smiles
Cl
Name
Quantity
25.6 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
treated with some activated carbon and kieselguhr
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.OC=1C=C(C=C(C1)O)C(CN(CCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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